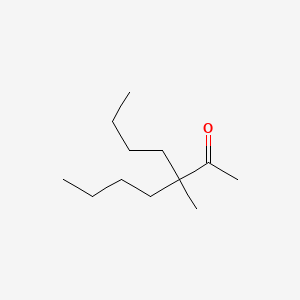
3-Butyl-3-methylheptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-3-methylheptan-2-one is an organic compound belonging to the class of ketones It is characterized by a ketone functional group attached to a heptane chain with butyl and methyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-3-methylheptan-2-one can be achieved through several methods. One common approach involves the reaction of a Grignard reagent with a suitable ketone. For instance, the preparation of 3-methylheptan-3-ol via the reaction of n-butylmagnesium bromide with butan-2-one, followed by oxidation, can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyl-3-methylheptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Butyl-3-methylheptan-2-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Butyl-3-methylheptan-2-one involves its interaction with specific molecular targets and pathways. The ketone functional group plays a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-pentanone: Another ketone with a similar structure but different substituents.
2-Heptanone: A ketone with a heptane chain but different substituents.
3-Methylheptan-2-one: A closely related compound with a similar structure.
Uniqueness
3-Butyl-3-methylheptan-2-one is unique due to its specific substituents and structural arrangement, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
58766-09-9 |
|---|---|
Molekularformel |
C12H24O |
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
3-butyl-3-methylheptan-2-one |
InChI |
InChI=1S/C12H24O/c1-5-7-9-12(4,11(3)13)10-8-6-2/h5-10H2,1-4H3 |
InChI-Schlüssel |
DRSSZKFAEZZCJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(CCCC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate](/img/structure/B14621730.png)
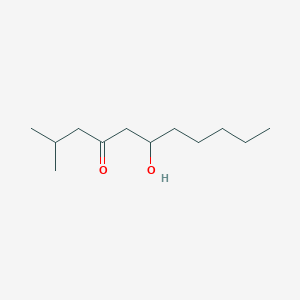
![2-[(2-Methylnaphthalen-1-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14621739.png)
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14621742.png)
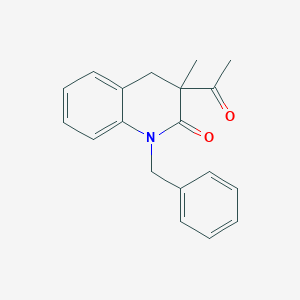
![1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole](/img/structure/B14621761.png)
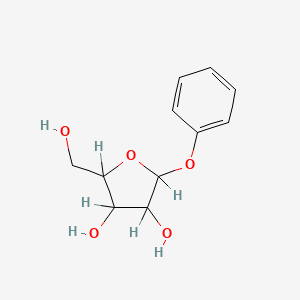
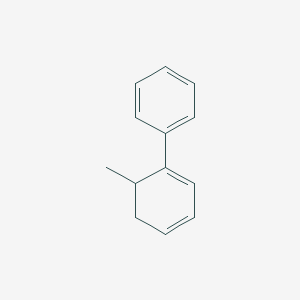

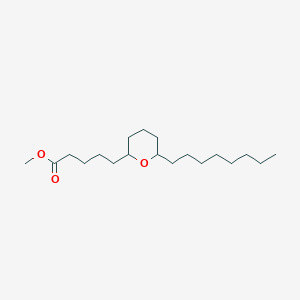
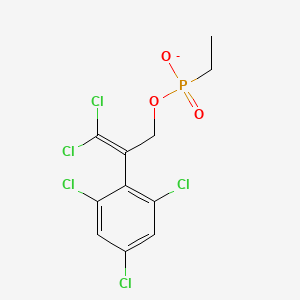
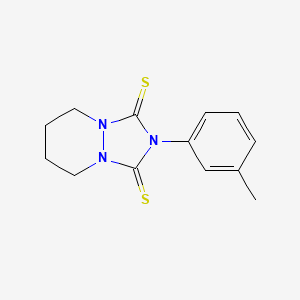
![2,2-Dimethylpropane-1,3-diol;furan-2,5-dione;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol](/img/structure/B14621820.png)
